4,5-Diphenyl-2-mercaptothiazole
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Overview
Description
4,5-Diphenyl-2-mercaptothiazole is a heterocyclic compound with the molecular formula C15H11NS2. It is characterized by a thiazole ring substituted with two phenyl groups at positions 4 and 5, and a mercapto group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-mercaptothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptobenzothiazole with benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-2-mercaptothiazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, disulfides.
Substitution: Halogenated derivatives, amine-substituted compounds.
Scientific Research Applications
4,5-Diphenyl-2-mercaptothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes, pigments, and rubber additives.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-mercaptothiazole involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Similar structure but lacks the phenyl groups at positions 4 and 5.
4,5-Diphenyl-2-aminothiazole: Similar structure but has an amino group instead of a mercapto group at position 2.
Uniqueness: 4,5-Diphenyl-2-mercaptothiazole is unique due to the presence of both phenyl groups and the mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
17374-09-3 |
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Molecular Formula |
C15H11NS2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4,5-diphenyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C15H11NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) |
InChI Key |
XPVXACUXQGEZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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